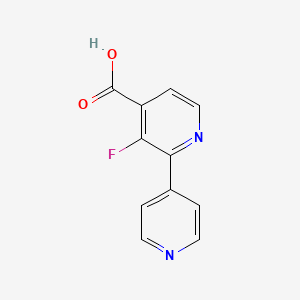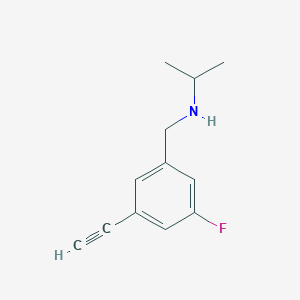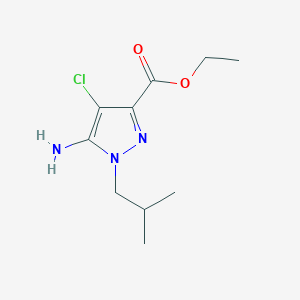
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene. This can be achieved through the hydrogenation of 6-methylindene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
Acetic Acid Substitution: The next step involves the introduction of the acetic acid moiety. This can be accomplished through a Friedel-Crafts acylation reaction. The 6-methyl-2,3-dihydro-1H-indene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, halogenation using bromine (Br2) or chlorination using chlorine (Cl2) can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products
Oxidation: Formation of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of halogenated indene derivatives.
科学研究应用
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms, particularly those involving indene derivatives.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indene ring system can facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)acetic acid: Lacks the methyl group at the 6-position.
2-(6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: Contains a chlorine atom instead of a methyl group.
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of both a methyl group at the 6-position and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
62677-78-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
InChI 键 |
CPDKYLNNHVQPNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC2CC(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)












